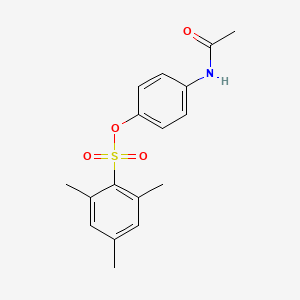
4-(acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-Acetyl-4-aminophenyl 2,4,6-trimethylbenzenesulfonate. It is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophiles to form covalent bonds. This property makes it useful in the synthesis of various organic compounds. Additionally, 4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate have not been extensively studied. However, it has been shown to have low toxicity and is not known to cause any significant adverse effects. Additionally, this compound has been shown to have antioxidant properties, which may have beneficial effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate is its versatility in organic synthesis. It can be used as a reagent in various reactions, making it useful in the development of new compounds. Additionally, this compound has low toxicity and is relatively easy to handle. However, one of the limitations of 4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate is its limited solubility in water, which may make it difficult to use in certain reactions.
Direcciones Futuras
There are several potential future directions for research on 4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate. One area of research is the development of new materials for electronic and optical devices. Additionally, this compound may have potential applications in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate.
Métodos De Síntesis
The synthesis of 4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate can be achieved through various methods. One of the most commonly used methods is the reaction between 4-aminophenyl 2,4,6-trimethylbenzenesulfonate and acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is obtained by crystallization. Other methods include the use of different acylating agents and solvents.
Aplicaciones Científicas De Investigación
4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been extensively studied for its potential applications in various fields. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has also been used in the development of sensors for the detection of heavy metals and other pollutants in the environment. Additionally, 4-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been used in the development of new materials for electronic and optical devices.
Propiedades
IUPAC Name |
(4-acetamidophenyl) 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-9-12(2)17(13(3)10-11)23(20,21)22-16-7-5-15(6-8-16)18-14(4)19/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPFWASNUARPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetamidophenyl) 2,4,6-trimethylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5090192.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)

![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
![[1-(2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5090253.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)
![1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5090258.png)
